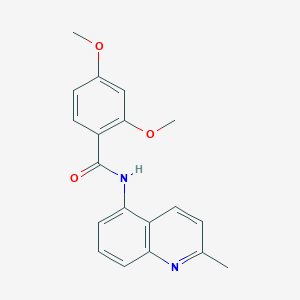
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the family of quinoxaline derivatives and has been found to be a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The compound has been synthesized using various methods and has shown promising results in a range of research applications.
Mecanismo De Acción
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. As a result, this compound reduces the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the excitatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the excitatory response of neurons in the hippocampus and cortex. This has led to the suggestion that this compound may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving 2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide. One area of research involves the development of more potent and selective AMPA receptor antagonists. Another area of research involves the use of this compound in the treatment of neurological disorders such as epilepsy and stroke. Additionally, there is growing interest in the use of this compound in the study of synaptic plasticity and learning and memory processes.
Métodos De Síntesis
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide can be synthesized using several methods. One of the most common methods involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methyl-5-nitroquinoline in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with ammonium acetate and acetic anhydride to obtain this compound.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide has been extensively studied for its potential use in scientific research. The compound has been found to be a potent antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. This makes this compound a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(2-methylquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-9-14-16(20-12)5-4-6-17(14)21-19(22)15-10-8-13(23-2)11-18(15)24-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMYJZOPIXKVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
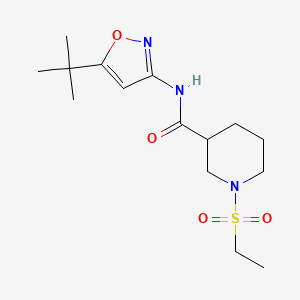
![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)
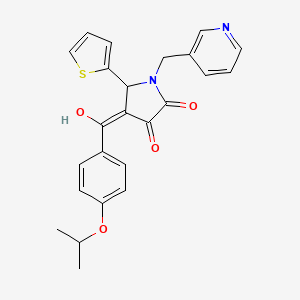
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5338771.png)
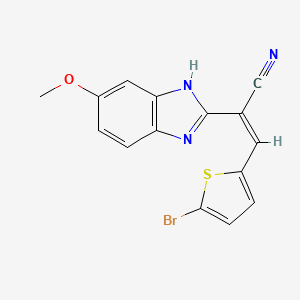
![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
![N-cyclopropyl-2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanamide](/img/structure/B5338802.png)
![1-[(4-fluorophenoxy)acetyl]azocane](/img/structure/B5338811.png)
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)
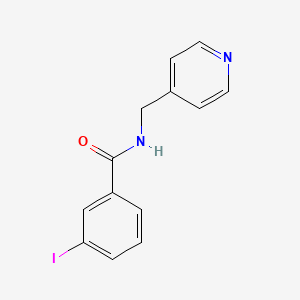
![3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
![2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5338867.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)
